2,3,3-trimethyl-3H-indole-5-sulfonic acid

Vue d'ensemble

Description

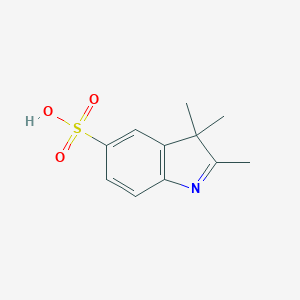

2,3,3-Trimethyl-3H-indole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a sulfonic acid group attached to the indole ring, which imparts specific chemical reactivity and solubility properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group. Another approach involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted indole compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

TIMSA serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that yield important medicinal products. For instance, it has been utilized in the synthesis of azo dyes that have potential therapeutic applications due to their biological activity .

Bioconjugation and Drug Delivery

The compound's sulfonic acid group enhances its reactivity, making it suitable for bioconjugation processes. It can link proteins, peptides, or drugs to enhance pharmacokinetics and efficacy. This application is particularly valuable in developing targeted drug delivery systems and improving the performance of therapeutic agents .

Dye Manufacturing

Precursor for Dyes

TIMSA is extensively used in the dye industry as a precursor for synthesizing various dyes and pigments. Its sulfonic acid functionality increases water solubility, which is crucial for dyeing processes in textiles and printing industries. The compound's ability to form stable linkages with other aromatic compounds facilitates the creation of vibrant and stable dyes .

Case Study: Azo Dye Synthesis

Research has demonstrated that TIMSA can be effectively used to synthesize azo dyes through different pathways. For example, one study outlined a method where TIMSA was used to produce azo compounds with yields exceeding 76%, showcasing its efficiency as a building block in dye chemistry .

Organic Synthesis

Versatile Reactivity

The versatility of TIMSA in organic synthesis allows it to participate in a wide range of chemical reactions. This property makes it an essential component in producing specialty chemicals and advanced materials. Its reactivity enables the formation of complex organic structures that are valuable in various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances drug efficacy and stability |

| Bioconjugation | Improves pharmacokinetics | |

| Dye Manufacturing | Precursor for azo dyes | Increases water solubility |

| Colorants for textiles and printing | Produces vibrant and stable colors | |

| Organic Synthesis | Building block for specialty chemicals | Facilitates complex organic reactions |

Mécanisme D'action

The mechanism of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2,3,3-Trimethyl-3H-indole-5-carboxylic acid

- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid potassium salt

- This compound sodium salt

Uniqueness: this compound is unique due to its specific structural features and the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring strong acidic functionality and water solubility .

Activité Biologique

2,3,3-Trimethyl-3H-indole-5-sulfonic acid (TMISA) is an organic compound notable for its diverse biological activities and applications in scientific research. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

TMISA has the molecular formula C₁₁H₁₃N₁O₃S and a molecular weight of 239.29 g/mol. It features an indole ring with a sulfonic acid group, which enhances its solubility in water and reactivity with biological molecules. The compound is synthesized primarily through the Fischer Indole Synthesis method, involving the reaction of 4-hydrazinobenzenesulfonic acid with isopropyl methyl ketone under acidic conditions.

The biological activity of TMISA is largely attributed to its ability to interact with various biomolecules, including proteins, nucleic acids (DNA and RNA), and carbohydrates. The sulfonic acid group facilitates strong interactions that can modulate enzyme activity and influence biochemical pathways. This property makes TMISA a valuable tool in biochemical research and drug development.

Key Mechanisms:

- Protein Conjugation : TMISA can conjugate with proteins, enhancing their fluorescent properties for imaging and tracking in biological systems.

- Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially influencing gene expression and stability.

- Enzyme Modulation : By interacting with specific enzymes, TMISA can alter metabolic pathways, which is crucial for understanding disease mechanisms.

Biological Applications

TMISA's unique properties allow it to be utilized across various scientific disciplines:

- Fluorescent Probes : TMISA serves as a fluorescent dye for labeling biomolecules, enabling visualization in cellular studies.

- Bioconjugation : Its reactivity allows for the conjugation of drugs to targeting moieties, aiding in targeted drug delivery systems.

- Chemical Synthesis : It acts as a reagent in organic synthesis reactions, facilitating the formation of complex molecules.

Case Studies

Several studies highlight the biological applications of TMISA:

- Fluorescent Imaging : In a study published in Nature Communications, TMISA was used as a fluorescent probe to quantify transthyretin levels in serum samples. The high sensitivity and specificity demonstrated its potential for clinical diagnostics .

- Drug Delivery Systems : Research indicated that TMISA-conjugated nanoparticles could effectively deliver anticancer agents to targeted cells, enhancing therapeutic efficacy while minimizing side effects .

Data Table: Biological Activity Overview

Safety and Handling

When working with TMISA, it is crucial to follow safety protocols due to its reactive nature. Personal protective equipment should be worn to prevent skin or eye contact, and adequate ventilation is recommended during use.

Propriétés

IUPAC Name |

2,3,3-trimethylindole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFDYAIAEFHOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.